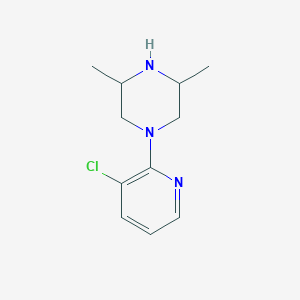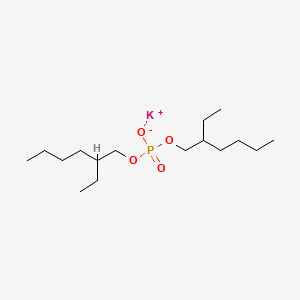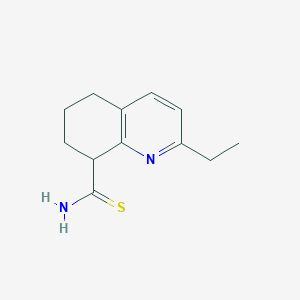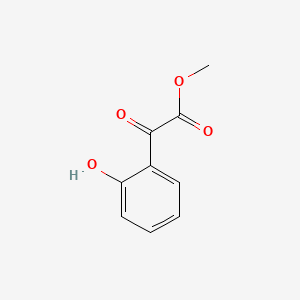
Gly-tyr amide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gly-tyr amide hydrochloride is a compound with the empirical formula C11H15N3O3 · HCl and a molecular weight of 273.72 It is a derivative of the dipeptide glycine-tyrosine, where the carboxyl group of tyrosine is converted to an amide and the compound is stabilized as a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gly-tyr amide hydrochloride typically involves the coupling of glycine and tyrosine followed by the conversion of the carboxyl group to an amide. This can be achieved through various methods, including:
Nucleophilic Acyl Substitution: This method involves the reaction of an acyl halide or anhydride with an amine to form the amide bond.
Partial Hydrolysis of Nitriles: This method involves the hydrolysis of nitriles to form amides.
Use of Dehydrating Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and convert carboxyl groups to amides under controlled conditions, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Gly-tyr amide hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Gly-tyr amide hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of gly-tyr amide hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group in tyrosine can participate in hydrogen bonding and hydrophobic interactions, influencing protein-protein and protein-ligand interactions . Additionally, the amide bond can undergo hydrolysis, releasing the constituent amino acids, which can then participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-L-tyrosine amide: Similar structure but with an acetyl group instead of glycine.
Phenol: The basic aromatic structure of tyrosine.
Para-cresol: A methylated derivative of phenol.
Uniqueness
Gly-tyr amide hydrochloride is unique due to its specific combination of glycine and tyrosine, which imparts distinct biochemical properties. The presence of the amide bond and the hydrochloride salt form enhances its stability and solubility, making it suitable for various research applications.
Propriétés
Formule moléculaire |
C11H16ClN3O3 |
|---|---|
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H/t9-;/m0./s1 |
Clé InChI |
KHHGNWMXXNNNST-FVGYRXGTSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O.Cl |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one](/img/structure/B8757564.png)



![4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE](/img/structure/B8757588.png)





